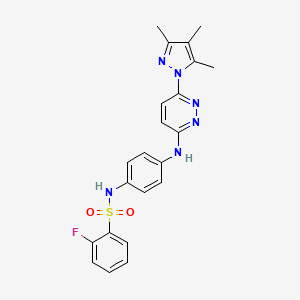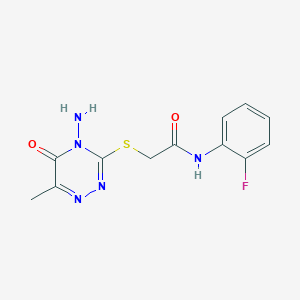
2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 1,2,4-triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms . It also has an amine (-NH2) and a sulfanyl (-SH) group attached to the triazine ring, and an acetamide group attached to a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of its constituent groups around the 1,2,4-triazine ring .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. For example, the amine and sulfanyl groups might be involved in nucleophilic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar functional groups and the overall shape and size of the molecule .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Several studies have focused on the synthesis and evaluation of triazine derivatives, including compounds structurally related to 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide, for their antimicrobial properties. These compounds have shown interesting activity against a range of bacterial strains, such as Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus (Abdulrahman S. Alharbi, N. A. Alshammari, 2019). This suggests the potential utility of these compounds in developing new antibacterial agents.
Antiviral Applications
Research into the antiviral activities of triazine derivatives, including those related to the compound , has demonstrated efficacy against the influenza A (H1N1) virus. Specifically, certain derivatives have exhibited high antiviral activity against the H1N1 strain, with effective concentrations showing promising selectivity indices (A. Demchenko et al., 2020). This highlights their potential as foundational structures for the development of new antiviral medications.
Structural and Spectroscopic Analysis
Advanced structural and spectroscopic analyses, including quantum chemical insight and molecular docking studies, have been applied to triazine derivatives to understand their molecular structure, interactions, and potential as anti-COVID-19 molecules. These studies provide a detailed understanding of the intermolecular interactions, drug-likeness properties, and the binding efficacy of such compounds against viral proteins, offering a pathway toward designing effective antiviral drugs (S. Mary et al., 2020).
Novel Synthesis Methods
Innovative synthesis methods have been developed for creating new derivatives of triazine, aiming to explore their biological activities further. These methods have led to the discovery of compounds with potential antibacterial, antifungal, and antiviral properties, expanding the scope of research and applications of these chemical structures in medicinal chemistry (B. A. Baviskar, S. S. Khadabadi, S. Deore, 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O2S/c1-7-11(20)18(14)12(17-16-7)21-6-10(19)15-9-5-3-2-4-8(9)13/h2-5H,6,14H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTNLNDJINSDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51086174 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
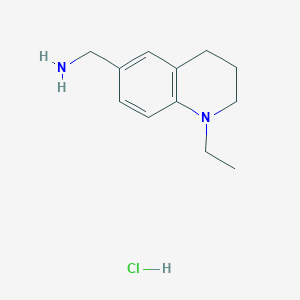
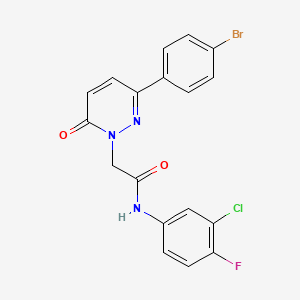

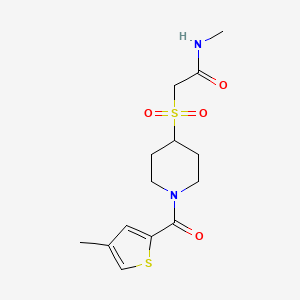

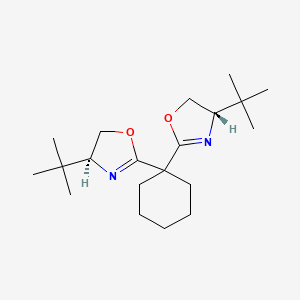
![2-(Chloromethyl)-6-methyl-5-(2-methylbutyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2954573.png)
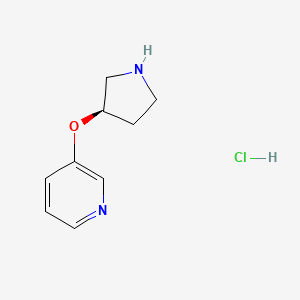

![4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol](/img/structure/B2954578.png)

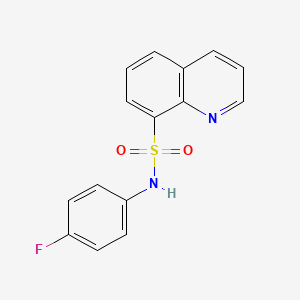
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-4-yl)acetic acid](/img/structure/B2954581.png)
